molecular formula C8H7N3O2 B1282323 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 76391-97-4

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B1282323
CAS RN: 76391-97-4
M. Wt: 177.16 g/mol
InChI Key: QNBMELTXPLGIMF-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are a significant class of heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, the synthesis of 2-(2-aminophenyl) Benz imidazole was achieved through a one-pot synthesis method, which is a straightforward approach that can potentially be adapted for the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid . Additionally, 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their ethyl esters have been prepared, indicating that the amino group on the benzimidazole ring can be functionalized to introduce carboxylic acid groups .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using X-ray single-crystal structural analysis. For example, the structure of 2-(2-aminophenyl) Benz imidazole was determined to be co-planar with the molecules forming 1D chained and 2D layered structures through intermolecular N-H...N hydrogen bonds . This suggests that 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid may also exhibit similar structural features, which could be confirmed through similar analytical techniques.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The amino-acids can react with acyl halides to give different heterocyclic compounds, such as imidazo[4,5-g]quinazoline-5,7-diones, and with formamide to give imidazo[4,5-g]quinazolin-5-ones . These reactions demonstrate the reactivity of the amino group and the carboxylic acid functionality in benzimidazole derivatives, which is relevant for the chemical behavior of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer insights. For instance, the crystal analysis of 2-(2-aminophenyl) Benz imidazole provides data on molecular weight, crystal system, space group, and density . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the solubility, stability, and reactivity of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.

Scientific Research Applications

1. General Information “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” is a compound with the CAS Number: 76391-97-4 and a molecular weight of 177.16 . It’s a solid substance that is highly soluble in water and other polar solvents .

2. Therapeutic Potential Imidazole, which is a part of the structure of “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are commercially available drugs in the market which contain the 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

3. Antimicrobial Potential Compounds containing the 1H-benzo[d]imidazole scaffold, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown significant activity against tested bacterial species .

4. Synthesis of Derivatives “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” can be used in the synthesis of its derivatives . For example, it has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .

5. Antifungal Potential Compounds containing the 1H-benzo[d]imidazole scaffold, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown significant activity against tested fungal species . For instance, silver (I) complexes of benzimidazole, synthesized by Kalinowska-Lis et al., demonstrated antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

6. Antitumor Potential Imidazole containing compounds, like “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, have shown potential in the development of new drugs with antitumor properties . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

7. Antibacterial Activity Compounds like 30a (2-(1H-benzo[d]imidazol-2-yl)-5-(diethylamino)phenol) and 30b (5-(diethylamino)-2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol), which contain the 1H-benzo[d]imidazole scaffold, displayed significant activity against tested bacterial species . Their activity results are similar to the reference drug .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBMELTXPLGIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538342
Record name 2-Amino-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-benzo[d]imidazole-5-carboxylic acid

CAS RN

76391-97-4
Record name 2-Amino-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-1,3-benzodiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of cyanogen bromide (5M, 1.44 mL, 7.22 mmol) was slowly added to a suspension of 3,4-diaminobenzoate (1.0 g, 6.02 mmol) in water (10 mL). The mixture was stirred at room temperature for 24 hours. An aqueous solution of Na2CO3 (10%) was added slowly until the product had precipitated as a brown solid (890 mg).
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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